N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction using thiols. The final step involves the coupling of the triazole derivative with 3,5-bis(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Material Science: Used in the development of advanced materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes or proteins involved in disease pathways. The triazole ring and trifluoromethyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-Methylphenyl)-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
- N-{[4-(4-Methylphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
Uniqueness
N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to the specific positioning of the methyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
CAS No. |
5977-88-8 |
---|---|
Molecular Formula |
C27H22F6N4OS |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
N-[[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H22F6N4OS/c1-16-6-8-22(9-7-16)37-23(35-36-25(37)39-15-18-5-3-4-17(2)10-18)14-34-24(38)19-11-20(26(28,29)30)13-21(12-19)27(31,32)33/h3-13H,14-15H2,1-2H3,(H,34,38) |
InChI Key |
WQAWSXOEAFWXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)CNC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.